molecular formula C16H22F3N3O4 B2692033 Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate CAS No. 2138514-29-9

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate

Cat. No.: B2692033
CAS No.: 2138514-29-9
M. Wt: 377.364
InChI Key: SDBUDIVPDGFORC-UHFFFAOYSA-N
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Description

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate is a complex organic compound with the molecular formula C16H22F3N3O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a carbamimidoyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor containing the trifluoromethylphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamimidoyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted carbamates and carbamimidoyl derivatives. Examples are:

Uniqueness

The uniqueness of acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carbamimidoyl group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

acetic acid;tert-butyl N-[2-amino-2-imino-1-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2.C2H4O2/c1-13(2,3)22-12(21)20-10(11(18)19)8-4-6-9(7-5-8)14(15,16)17;1-2(3)4/h4-7,10H,1-3H3,(H3,18,19)(H,20,21);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUDIVPDGFORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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